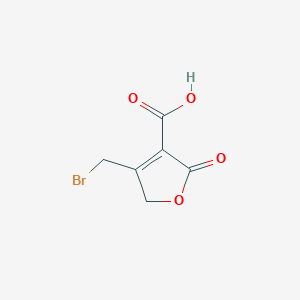![molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8](/img/structure/B14005292.png)
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is a derivative of carbamic acid and is often used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with specific alcohols. One common method includes the reaction of carbamic acid with tert-butyl alcohol under controlled conditions to form the ester. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or enzyme studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Eigenschaften
CAS-Nummer |
869468-34-8 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
LINWYTPTURMUAO-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







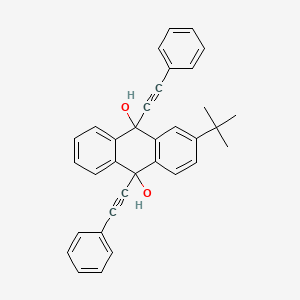

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
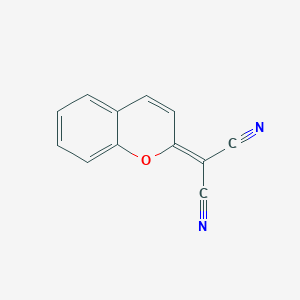
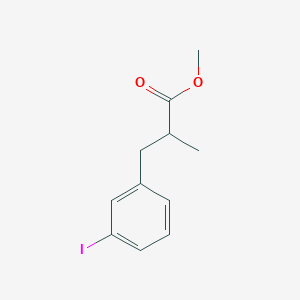
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
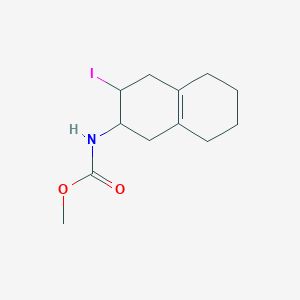
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
